molecular formula C24H28N2O2 B3575254 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

Cat. No.: B3575254
M. Wt: 376.5 g/mol
InChI Key: SPRXOSQTFVSNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 2,4-dimethoxyphenylmethyl group and a naphthalen-1-ylmethyl group. The 2,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which may enhance solubility and influence electronic interactions in biological systems.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-27-22-11-10-21(24(16-22)28-2)18-26-14-12-25(13-15-26)17-20-8-5-7-19-6-3-4-9-23(19)20/h3-11,16H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRXOSQTFVSNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE typically involves the reaction of 1-(2,4-dimethoxyphenyl)methanamine with 1-(naphthalen-1-yl)methanamine in the presence of a piperazine ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Name Substituents (R1, R2) Physical State Yield (%) Purity (%) m/z [M+H]+ Key Structural Notes Reference
Target Compound 2,4-Dimethoxyphenylmethyl, Naphthalen-1-ylmethyl Not reported High lipophilicity due to naphthalene
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine (RA [2,4]) 3-(4-Methoxyphenyl)allyl, 4-Methylphenylmethyl Yellowish solid 15 99 351.2 Conjugated allyl group enhances rigidity
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine (RA [2,5]) 2,6-Difluorophenylmethyl, 3-(4-Methoxyphenyl)allyl Yellow oil 43 95 373.2 Fluorine atoms increase electronegativity
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine Benzhydryl, 2,4-Dimethoxycinnamyl Not reported Cinnamyl group introduces π-π stacking potential
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine 2-Naphthylsulfonyl, Cinnamyl Not reported 392.51 Sulfonyl group enhances polarity

Key Comparative Insights

Aromatic Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxy groups in the target compound contrast with electron-withdrawing substituents like 2,6-difluorophenyl in RA [2,5]. Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways, whereas fluorine enhances electronegativity and metabolic resistance . Naphthalenyl vs. Phenyl: The naphthalenyl group in the target compound increases molecular weight (~128 g/mol for naphthalene vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.